2-(4-Methoxybenzoyl)thiobenzaldehyde
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Overview
Description
2-(4-Methoxybenzoyl)thiobenzaldehyde is an organic compound with the molecular formula C15H12O2S It is characterized by the presence of a methoxybenzoyl group attached to a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybenzoyl)thiobenzaldehyde typically involves the reaction of 4-methoxybenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxybenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
2-(4-Methoxybenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Methoxybenzoyl)thiophene: Similar in structure but with a thiophene ring instead of a thiobenzaldehyde moiety.
4-Methoxybenzaldehyde: Lacks the thiobenzaldehyde component, making it less versatile in certain reactions.
4-Methoxybenzoic acid: Contains a carboxylic acid group instead of the aldehyde group, leading to different reactivity.
Uniqueness: 2-(4-Methoxybenzoyl)thiobenzaldehyde is unique due to the presence of both methoxybenzoyl and thiobenzaldehyde groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C15H12O2S |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(4-methoxybenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C15H12O2S/c1-17-13-8-6-11(7-9-13)15(16)14-5-3-2-4-12(14)10-18/h2-10H,1H3 |
InChI Key |
SQYGFUYWVZOLAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C=S |
Origin of Product |
United States |
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